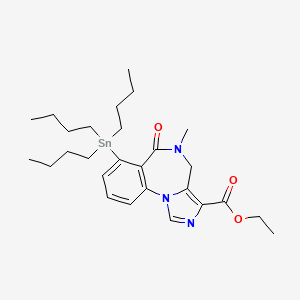
Tributylstannyl-iomazenil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributylstannyl-iomazenil is a compound that combines the properties of tributylstannyl and iomazenil. Tributylstannyl is an organotin compound with three butyl groups covalently bonded to a tin atom, while iomazenil is a benzodiazepine receptor antagonist. This compound is primarily used in the field of radiochemistry for labeling and imaging studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributylstannyl-iomazenil is synthesized by reacting iomazenil with hexabutyldistannane in the presence of a palladium catalyst. The reaction conditions typically involve:
Solvent: Methanol, ethanol, acetic acid, or water
pH: 2-7
Oxidizing agents: Chloramine-T, Iodogen, or acetic acid
Temperature: 22-128°C
The best conditions for the reaction are 50 µg of precursor, 50 µL of 0.02 M chloramine-T in aqueous acetic acid (pH 3.3) at 120°C for 30 minutes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Tributylstannyl-iomazenil undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like chloramine-T and Iodogen
Substitution: Iododestannylation reaction where the tributylstannyl group is replaced by an iodine atom
Common Reagents and Conditions
Oxidizing agents: Chloramine-T, Iodogen, acetic acid
Solvents: Methanol, ethanol, acetic acid, water
Temperature: Room temperature to 120°C
Major Products Formed
The major product formed from the iododestannylation reaction is 1-iodobutane .
Applications De Recherche Scientifique
Tributylstannyl-iomazenil has several scientific research applications, including:
Radiochemistry: Used as a precursor for labeling iomazenil with radioiodine for imaging studies.
Neuroscience: Employed in the study of benzodiazepine receptors in the brain.
Pharmacology: Used in the development of imaging probes for evaluating drug-metabolizing enzyme activities.
Mécanisme D'action
The mechanism of action of tributylstannyl-iomazenil involves the iododestannylation reaction, where the tributylstannyl group is replaced by an iodine atom. This reaction is facilitated by oxidizing agents and results in the formation of radioiodinated iomazenil, which can bind to benzodiazepine receptors in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin oxide: Another organotin compound used as a biocide in marine paint.
Tributyltin hydride: Used in various organic synthesis reactions, including dehalogenation and radical cyclization.
Uniqueness
Tributylstannyl-iomazenil is unique due to its specific application in radiochemistry and neuroscience. Unlike other tributyltin compounds, it is used primarily for labeling and imaging studies, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C27H41N3O3Sn |
|---|---|
Poids moléculaire |
574.3 g/mol |
Nom IUPAC |
ethyl 5-methyl-6-oxo-7-tributylstannyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C15H14N3O3.3C4H9.Sn/c1-3-21-15(20)13-12-8-17(2)14(19)10-6-4-5-7-11(10)18(12)9-16-13;3*1-3-4-2;/h4-5,7,9H,3,8H2,1-2H3;3*1,3-4H2,2H3; |
Clé InChI |
AVVMSDPTNBGWCQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1C(=O)N(CC3=C(N=CN32)C(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Isocyanatobenzo[c][1,2,5]oxadiazole](/img/structure/B13742949.png)
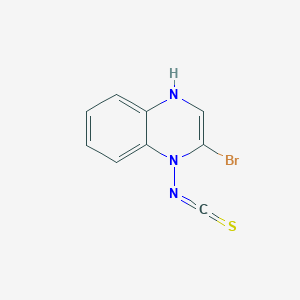

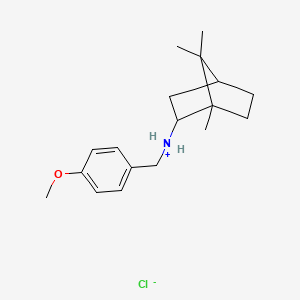
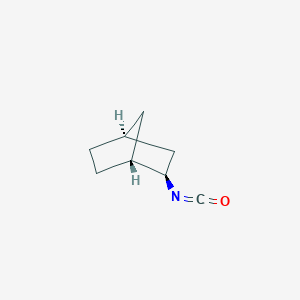

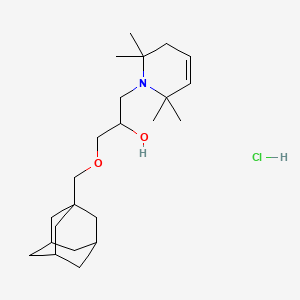
![1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-4-iodobut-3-en-1-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13742983.png)
![8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B13742991.png)
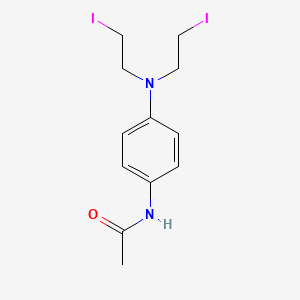
![9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-](/img/structure/B13742995.png)


![(2R,3R,4R,5R,6R)-2-[[(2R,3S,4S,6R)-3,4-dihydroxy-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B13743011.png)
